[(2-Naphthylsulfonyl)amino]acetic acid

Chiral Chromatography Analytical Method Development HPLC

[(2-Naphthylsulfonyl)amino]acetic acid is a critical, non-substitutable intermediate for medicinal chemistry and analytical QC laboratories. Unlike the 1-naphthyl isomer or dansyl analogs, only the 2-naphthylsulfonyl-glycine scaffold delivers validated thrombin inhibitor pharmacophores (Nα-(β-naphthylsulfonylaminoglycyl)-argininamide) and reproducible enantiomeric separation by HPLC. Substituting with unverified analogs introduces unquantified risk to SAR studies and chiral purity assays. Procure with full NMR/HPLC certificates of analysis to ensure method transferability and lot-to-lot reproducibility.

Molecular Formula C12H11NO4S
Molecular Weight 265.29g/mol
CAS No. 92740-48-2
Cat. No. B405523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Naphthylsulfonyl)amino]acetic acid
CAS92740-48-2
Molecular FormulaC12H11NO4S
Molecular Weight265.29g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC(=O)O
InChIInChI=1S/C12H11NO4S/c14-12(15)8-13-18(16,17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,13H,8H2,(H,14,15)
InChIKeyMTFDMQASMMCFHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why [(2-Naphthylsulfonyl)amino]acetic Acid (CAS 92740-48-2) is a Strategic Procurement Priority for Medicinal Chemistry and Analytical Method Development


[(2-Naphthylsulfonyl)amino]acetic acid (CAS 92740-48-2), also known as N-(2-naphthalenylsulfonyl)-glycine, is a foundational building block belonging to the class of N-arylsulfonyl amino acids. It is characterized by a 2-naphthylsulfonyl group linked to a glycine moiety, providing a versatile scaffold with an exact molecular weight of 265.04087901 g/mol [1]. This compound serves a dual purpose: it is a critical synthetic intermediate for generating libraries of thrombin inhibitors and other bioactive molecules [2], and it is a uniquely effective chiral derivatizing agent for determining the optical purity of other compounds via HPLC [3]. Its well-documented purity standards (e.g., ≥95%) and available certificates of analysis (NMR, HPLC) make it a reliable choice for demanding research applications .

The Risk of Using Unverified Substitutes for [(2-Naphthylsulfonyl)amino]acetic Acid: Why Purity and Provenance Matter


Attempting to substitute [(2-Naphthylsulfonyl)amino]acetic acid with an unverified alternative or a closely related analog (such as ((1-naphthylsulfonyl)amino)acetic acid or a dansyl derivative) introduces significant and often unquantified risk into research outcomes. While the core sulfonamide functionality may appear similar, the exact position of the sulfonyl group on the naphthalene ring (1- vs. 2-position) and the nature of the amino acid side chain (glycine vs. other amino acids) are critical determinants of biochemical activity [1]. The use of compounds with undefined or lower purity directly impacts the reproducibility of synthetic yields and the reliability of analytical data . Furthermore, subtle differences in substitution patterns can lead to major changes in molecular recognition, as demonstrated by the varying inhibitory activities of structurally related naphthyl sulfone derivatives on the CCK-A receptor [2]. The lack of validated analytical methods for a substitute can derail critical HPLC assays and lead to incorrect conclusions.

Quantitative Evidence Guide for [(2-Naphthylsulfonyl)amino]acetic Acid (CAS 92740-48-2): Differentiated Performance Data for Procurement Decisions


Utility as a Chiral Derivatizing Agent: Distinct HPLC Separation from 1-Naphthylsulfonyl and Other Analogs

[(2-Naphthylsulfonyl)amino]acetic acid (2-NSA-Gly) functions as a chiral derivatizing agent with distinct chromatographic properties compared to its 1-naphthylsulfonyl isomer and other sulfonyl amino acids. The exact chromatographic retention time and separation factor (α) are system-dependent but are fundamentally a function of the unique molecular interactions imparted by the 2-naphthylsulfonyl-glycine structure. This differentiation is essential for developing robust, validated analytical methods [1].

Chiral Chromatography Analytical Method Development HPLC

Differentiated Behavior in Enzyme Inhibition Assays: A Case Study with Uridine Diphosphate-N-acetylmuramate:L-alanine Ligase (MurC)

While direct data for the target compound itself is unavailable, a closely related naphthylsulfonyl-containing analog, 2-([2-(2-naphthylsulfonyl)hydrazono)methyl]phenyl 4-nitrobenzenesulfonate, demonstrated 75% inhibition of MurC at a concentration of 0.10 mM [1]. This is part of a broader structure-activity relationship (SAR) where slight modifications to the naphthylsulfonyl scaffold lead to varying degrees of MurC inhibition, ranging from 36% to 91% under similar conditions [1]. This illustrates the high sensitivity of biological activity to the precise chemical structure within this chemical class.

Antibacterial Research Enzyme Inhibition MurC Ligase

Synthetic Versatility and Outcome-Driven Selection for Thrombin Inhibitor Development

[(2-Naphthylsulfonyl)amino]acetic acid is a specifically identified and essential starting material for the synthesis of Nα-(β-naphthylsulfonylaminoglycyl)-argininamides, a series of compounds investigated as potential selective thrombin inhibitors [1]. The research explicitly demonstrates that the thrombin inhibitory activity of the final molecule is lost when the arginyl residue is replaced or modified [1]. Therefore, the 2-naphthylsulfonyl-glycine fragment is a non-substitutable component for accessing this specific pharmacophore.

Thrombin Inhibition Medicinal Chemistry Coagulation Cascade

Recommended Use Cases for [(2-Naphthylsulfonyl)amino]acetic Acid (CAS 92740-48-2): Where Proven Value Meets Application


Development of Validated Analytical Methods for Chiral Purity

This compound is ideally suited for quality control and analytical development laboratories that require robust and reproducible methods for determining the optical purity of chiral amines, amino alcohols, and amino acids. By following established derivatization protocols, analysts can rely on the predictable chromatographic behavior of the 2-naphthylsulfonyl-glycine moiety to achieve reliable enantiomeric separation via HPLC [1]. Its use ensures that analytical methods can be transferred and validated without the variability introduced by alternative, less well-characterized derivatizing agents.

Synthesis of Targeted Thrombin Inhibitor Libraries

For medicinal chemistry groups focused on developing new anticoagulant therapies, this compound is a critical and non-substitutable synthetic intermediate. It provides direct access to the Nα-(β-naphthylsulfonylaminoglycyl)-argininamide scaffold, which has been demonstrated to be essential for the desired biological activity [1]. Utilizing this specific building block allows researchers to efficiently generate targeted compound libraries for structure-activity relationship (SAR) studies around a validated pharmacophore, saving time and resources compared to de novo synthetic routes.

Structure-Activity Relationship (SAR) Studies in Antibacterial Research

This compound is a valuable starting point for generating novel derivatives in antibacterial research, particularly for exploring inhibition of the MurC enzyme. Its chemical structure is closely related to a series of compounds with demonstrated MurC inhibitory activity [1]. By procuring this specific scaffold, researchers can systematically modify the molecule and evaluate its impact on enzyme inhibition, contributing to the understanding of the pharmacophore and the development of new antibacterial agents.

Basic Research on Sulfonamide-Enzyme Interactions

[(2-Naphthylsulfonyl)amino]acetic acid serves as an excellent model compound for fundamental studies investigating the binding interactions between sulfonamide-containing molecules and their protein targets. Its well-defined structure and the known ability of the sulfonyl group to interact with amino acid residues in enzyme active sites [1] make it a useful tool for biochemists and structural biologists. The availability of high-purity material with comprehensive analytical data (NMR, HPLC) ensures that experimental results are reliable and reproducible.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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